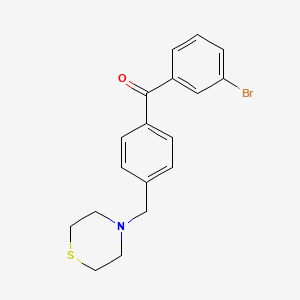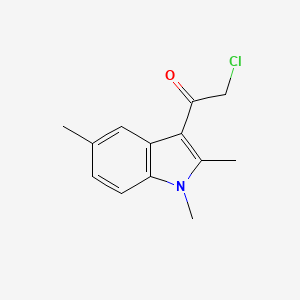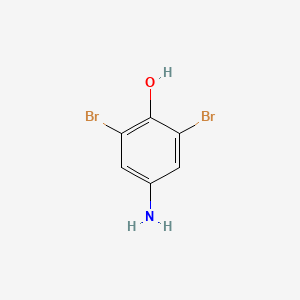
3-(Trifluorometil)bencilamina
Descripción general
Descripción
3-(Trifluoromethyl)benzylamine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags .
Synthesis Analysis
The synthesis of several chiral α,α,α-trifluoromethylbenzylamines by an environmentally benign exclusively heterogeneous catalytic method is described . The procedure is based on trifluoromethyl acetophenones as starting materials . Another synthetic step involves the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)benzylamine is C8H8F3N . Its molecular weight is 175.15 . The structure can be represented as CF3C6H4CH2NH2 .Chemical Reactions Analysis
3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It also plays a significant role in the synthesis of trifluoromethylated imines and amines .Physical and Chemical Properties Analysis
3-(Trifluoromethyl)benzylamine is a clear colorless to yellowish liquid . It has a refractive index of 1.463 (lit.) and a density of 1.222 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Síntesis orgánica
“3-(Trifluorometil)bencilamina” es un compuesto valioso en la síntesis orgánica. Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos .
Preparación de purinas 6-sustituidas
Este compuesto se ha utilizado en la preparación de purinas 6-sustituidas . Las purinas son compuestos biológicamente significativos y forman parte de muchas moléculas bioactivas, incluidos los nucleótidos y varios productos farmacéuticos.
Preparación de derivados de fenilglicina
“this compound” también se ha utilizado en la preparación de derivados de fenilglicina . Estos derivados tienen aplicaciones potenciales en la química medicinal.
Compuestos fluorados
El grupo trifluorometil en “this compound” la hace útil en la síntesis de compuestos fluorados. Los compuestos fluorados tienen propiedades únicas y se utilizan en varios campos, incluidos los productos farmacéuticos y los agroquímicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It has been used in the preparation of 6-substituted purines . Purines are key components of cellular energy systems (e.g., ATP, ADP), signaling (e.g., GTP, cAMP, cGMP), and, when conjugated to sugars, they form the nucleosides adenosine and guanosine, which in turn are components of RNA and DNA .
Biochemical Pathways
Given its use in the synthesis of 6-substituted purines , it may indirectly influence pathways involving purines, such as nucleotide synthesis and metabolism, but this would depend on the specific nature of the substituted purine and its biological activity .
Pharmacokinetics
Its water solubility is reported as insoluble , which may affect its absorption and distribution in the body
Result of Action
As a precursor in the synthesis of 6-substituted purines , its effects would likely be dependent on the specific activities of the resulting purine derivatives .
Action Environment
It is known to be air-sensitive and should be stored in a dark place under an inert atmosphere . It is also classified as a combustible liquid and causes severe skin burns and eye damage .
Análisis Bioquímico
Biochemical Properties
3-(Trifluoromethyl)benzylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of 6-substituted purines, indicating its involvement in nucleotide synthesis . The trifluoromethyl group in 3-(Trifluoromethyl)benzylamine can enhance the compound’s lipophilicity, affecting its interaction with lipid membranes and proteins. This interaction can lead to changes in enzyme activity, protein folding, and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)benzylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Trifluoromethyl)benzylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-(Trifluoromethyl)benzylamine can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)benzylamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 3-(Trifluoromethyl)benzylamine can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and systemic effects .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)benzylamine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, affecting its localization and accumulation within specific cellular compartments. Binding proteins can facilitate the intracellular transport and distribution of 3-(Trifluoromethyl)benzylamine, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)benzylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. The subcellular localization of 3-(Trifluoromethyl)benzylamine can influence its activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolism .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZTUQUXUXTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181828 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-83-2 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)











